REACTION_SMILES
|
[Cl:23][CH:24]([Cl:25])[Cl:26].[O:5]1[CH2:6][CH2:7][O:8][C:9]12[CH2:10][CH2:11][CH:12]([CH2:15][OH:16])[CH2:13][CH2:14]2.[S:1]([Cl:2])([Cl:3])=[O:4].[cH:17]1[cH:18][cH:19][n:20][cH:21][cH:22]1>>[Cl:3][CH2:15][CH:12]1[CH2:11][CH2:10][C:9]2([O:5][CH2:6][CH2:7][O:8]2)[CH2:14][CH2:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC1CCC2(CC1)OCCO2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1CCC2(CC1)OCCO2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |